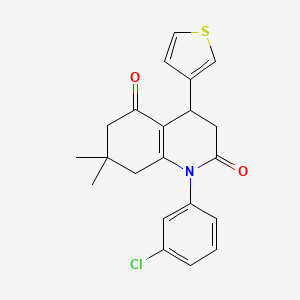![molecular formula C22H20F3NO2S B15004968 7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15004968.png)
7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound featuring a quinoline core substituted with thiophene and trifluoromethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may proceed through a series of steps including nitration, reduction, and cyclization to form the quinoline core. The thiophene and trifluoromethylphenyl groups are then introduced via cross-coupling reactions such as Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can target the quinoline core or the substituents, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism by which 7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance binding affinity and selectivity. In materials science, its electronic properties are influenced by the conjugation and electron-donating/withdrawing effects of the substituents .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like dithieno[3,2-b:2′,3′-d]thiophene (DTT) share the thiophene moiety and are used in organic electronics.
Trifluoromethylphenyl derivatives: Compounds containing the trifluoromethylphenyl group are known for their enhanced stability and bioactivity.
Quinoline derivatives: Various quinoline-based compounds are used in medicinal chemistry for their broad range of biological activities.
Uniqueness
What sets 7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione apart is the combination of its structural features, which confer unique electronic properties and potential for diverse applications. The presence of both thiophene and trifluoromethylphenyl groups enhances its versatility in different fields.
Propiedades
Fórmula molecular |
C22H20F3NO2S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
7,7-dimethyl-4-thiophen-2-yl-1-[2-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C22H20F3NO2S/c1-21(2)11-16-20(17(27)12-21)13(18-8-5-9-29-18)10-19(28)26(16)15-7-4-3-6-14(15)22(23,24)25/h3-9,13H,10-12H2,1-2H3 |
Clave InChI |
WIIYOSUVQQPIRY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3C(F)(F)F)C4=CC=CS4)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one](/img/structure/B15004885.png)
![methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004886.png)
![Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B15004892.png)
![Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15004893.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004906.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B15004925.png)

![3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one](/img/structure/B15004963.png)
![3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15004967.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-](/img/structure/B15004970.png)
![3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004971.png)

![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
